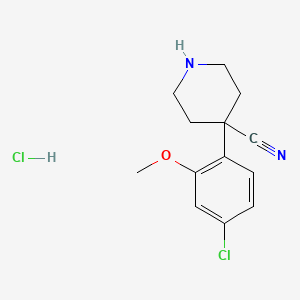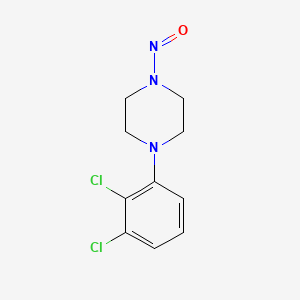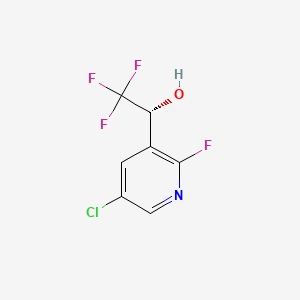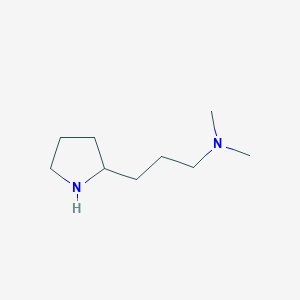
n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine: is a chemical compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine typically begins with commercially available starting materials such as pyrrolidine and 3-chloropropan-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry:
- It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
n,n-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine: A structurally similar compound with an alkyne group instead of an alkane chain.
n,n-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: A compound with a phenyl and pyridine ring, showing different biological activity.
Uniqueness:
- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
- The presence of the pyrrolidine ring and the dimethylamino group allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-pyrrolidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-4-6-9-5-3-7-10-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
IQVRYZWBINJSPG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)

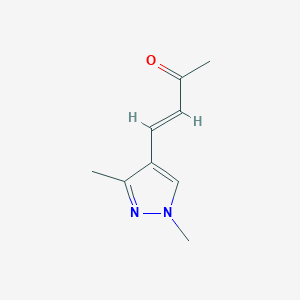

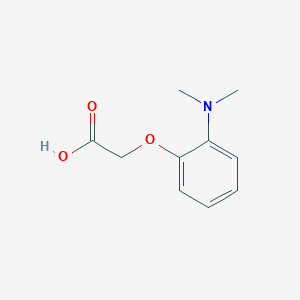


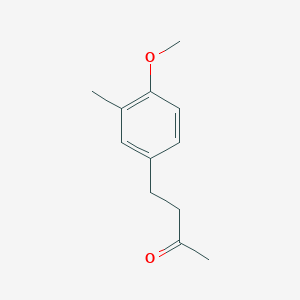

![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
